![molecular formula C17H14F2N4S B5756024 N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea
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Overview
Description
N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea, also known as DFPBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea is complex and not fully understood. However, it is known that this compound can interact with various proteins and enzymes in the body, leading to a range of biochemical and physiological effects. For example, N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, leading to the inhibition of COX-2 activity and a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to inhibiting the activity of COX-2, N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has also been found to inhibit the activity of other enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and lipoxygenase (LOX). N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and proteins. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea, including further studies of its potential applications in cancer, inflammation, and neurodegenerative diseases. In addition, researchers may explore the use of N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea in combination with other compounds or therapies to enhance its effectiveness. Finally, there is a need for further investigation into the potential side effects and toxicity of N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea, as well as the development of more effective and efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea involves the reaction of 2,4-difluoroaniline and 4-(1H-pyrazol-1-yl)benzaldehyde in the presence of thiourea. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has been used in a variety of scientific research applications, including studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. Inflammation studies have shown that N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea can reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In neurodegenerative disease research, N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has been shown to have potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of beta-amyloid peptides, which are associated with the development of this disease.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-pyrazol-1-ylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4S/c18-13-4-7-16(15(19)10-13)22-17(24)20-11-12-2-5-14(6-3-12)23-9-1-8-21-23/h1-10H,11H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTYGEYRHCQUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=S)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea |
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